molecular formula C11H10O2S2 B8801343 2-Tosylthiophene CAS No. 5713-57-5

2-Tosylthiophene

Cat. No. B8801343
CAS RN: 5713-57-5
M. Wt: 238.3 g/mol
InChI Key: WRVXLDHHLTUSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tosylthiophene is a useful research compound. Its molecular formula is C11H10O2S2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tosylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tosylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5713-57-5

Product Name

2-Tosylthiophene

Molecular Formula

C11H10O2S2

Molecular Weight

238.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylthiophene

InChI

InChI=1S/C11H10O2S2/c1-9-4-6-10(7-5-9)15(12,13)11-3-2-8-14-11/h2-8H,1H3

InChI Key

WRVXLDHHLTUSJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of p-toluenesulfonyl chloride (3 g, 15.7 mmol) and zinc chloride (3 g, 21.3 mmol) in acetonitrile (30 mL) was heated to reflux and thiophene (2.4 g, 28.5 mmol) was added dropwise. After refluxing for 4 h the mixture was cooled to rt and filtered through Celite. The filtrate was concentrated in vacuo and then 100 mL of sodium hydroxide (2 N) was added. The mixture was extracted with ethyl acetate (3×60 mL) and the combined organic layers were washed with hydrochloric acid (10%, 50 mL) and brine (100 mL), dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated in vacuo and the product was purified by flash chromatography eluting with dichloromethane/hexane (2:3) to give the title compound (0.54 g, 15 mmol).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.